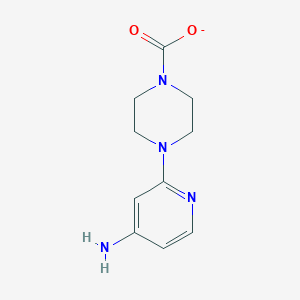
4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate typically involves the reaction of piperazine with 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation . The specific steps are as follows:
Nucleophilic Substitution: Piperazine reacts with 2-nitro-5-halopyridine to form an intermediate.
N-Protection: The intermediate is then protected using a tert-butyl group.
Catalytic Hydrogenation: The protected intermediate undergoes catalytic hydrogenation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways . The piperazine ring can act as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- 4-(4-Methylpyridin-2-YL)piperazine-1-carboxylate
- 4-(4-Chloropyridin-2-YL)piperazine-1-carboxylate
- 4-(4-Fluoropyridin-2-YL)piperazine-1-carboxylate
These compounds share the piperazine ring and pyridine moiety but differ in the substituents on the pyridine ring. The unique properties of this compound, such as its specific amino group, contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13N4O2- |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
4-(4-aminopyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C10H14N4O2/c11-8-1-2-12-9(7-8)13-3-5-14(6-4-13)10(15)16/h1-2,7H,3-6H2,(H2,11,12)(H,15,16)/p-1 |
InChI Key |
MANCAYQJYRCCFN-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=C2)N)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11820149.png)
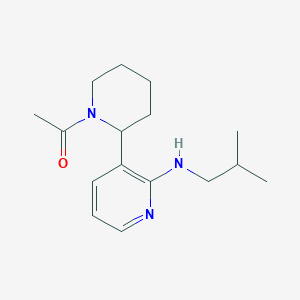

![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)
![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)

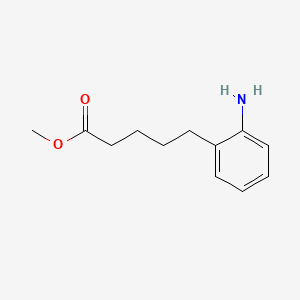



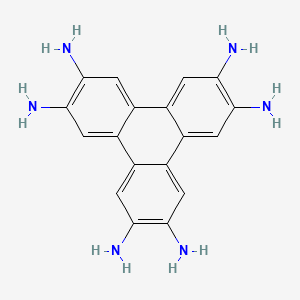
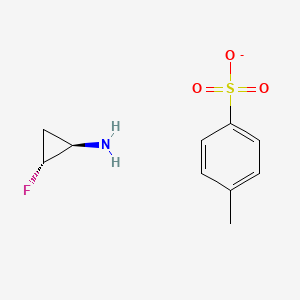
![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)

